1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form specific binding interactions with target molecules, which can lead to enzyme inhibition or activation . For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in signal transduction, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects are also noted, where a certain dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic reactions within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with target biomolecules, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1,2-thiazole with bromoacetyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs at room temperature and may require a drying agent to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one has several scientific research applications:
Comparison with Similar Compounds
1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-chloro-1,2-thiazol-3-yl)ethan-1-one: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-(4-fluoro-1,2-thiazol-3-yl)ethan-1-one: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
1-(4-iodo-1,2-thiazol-3-yl)ethan-1-one: The iodine atom can enhance the compound’s reactivity in certain substitution reactions.
Properties
CAS No. |
89283-97-6 |
---|---|
Molecular Formula |
C5H4BrNOS |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.